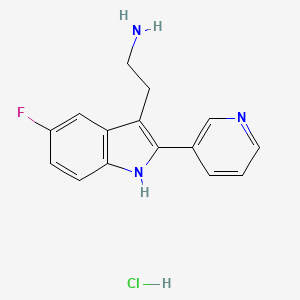

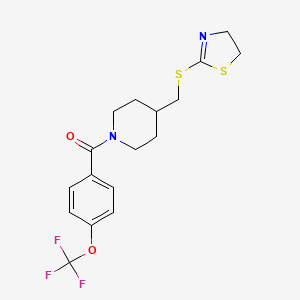

3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

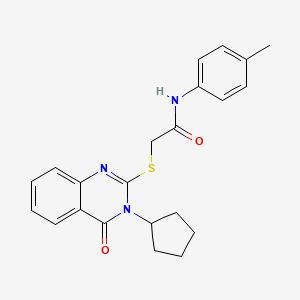

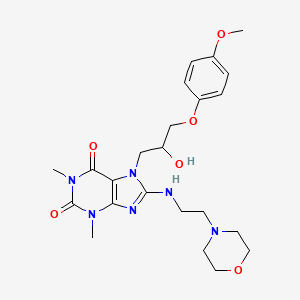

The compound “3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted at the 3-position with a 2-aminoethyl group, and the 5-position with a fluorine atom. Additionally, a pyridin-3-yl group is attached to the 2-position of the indole .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and pyridine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aminoethyl group could potentially participate in reactions involving the nitrogen atom, while the fluorine atom might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and pyridine rings could contribute to its aromaticity and stability. The aminoethyl group might increase its polarity, and the fluorine atom could affect its reactivity .Applications De Recherche Scientifique

Antiviral Activity

- Compounds similar to 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride have demonstrated significant antiviral properties. In particular, derivatives of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, closely related to the compound , showed notable activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. These findings indicate potential applications of such compounds in antiviral therapies (Ivachtchenko et al., 2015).

Antiallergic Agents

- The indole derivatives, which are structurally related to the chemical , have been investigated for their antiallergic properties. Notably, certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides have shown promising results as antiallergic compounds. This suggests that 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride could potentially be explored for similar uses (Menciu et al., 1999).

Antimicrobial Evaluation

- Research into derivatives of 1H-indole, closely related to the compound in focus, has revealed their effectiveness in antimicrobial applications. This suggests that 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride might hold potential for development into antimicrobial agents (Thadhaney et al., 2010).

Applications in Organic Synthesis

- Indole derivatives, including compounds similar to 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride, have been synthesized for various applications in organic chemistry. Their unique structural properties make them useful intermediates in the synthesis of complex organic molecules (Elokdah et al., 2007).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with g protein-coupled receptors (gpcrs) and other neurotransmitter systems .

Mode of Action

It’s worth noting that similar indolic compounds are known for their antioxidant properties and their ability to modulate neurotransmitter systems .

Biochemical Pathways

It’s known that indolic compounds can influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

Similar compounds are known to exhibit rapid absorption and elimination .

Result of Action

Similar compounds are known to have antioxidant properties and can protect both lipids and proteins from peroxidation .

Propriétés

IUPAC Name |

2-(5-fluoro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLGSVDZPGKLNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)

![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)